molecular formula C14H21BrO B8513706 [3-[(5-Bromopentyl)oxy]propyl]benzene

[3-[(5-Bromopentyl)oxy]propyl]benzene

Cat. No.: B8513706
M. Wt: 285.22 g/mol
InChI Key: FUNDMNSSDAJIPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(5-Bromopentyl)oxy]propyl]benzene is a versatile chemical building block designed for research applications. This aromatic compound features a flexible hydrocarbon chain terminated with a bromine atom, making it a valuable intermediate in organic synthesis. Its structure is particularly useful for creating longer molecular structures via nucleophilic substitution reactions, where the bromine acts as a good leaving group. Potential research applications include its use in the development of liquid crystals, polymer chemistry, and as a precursor for more complex pharmaceutical or material science targets. Researchers value this compound for its utility in introducing a benzyl-ended spacer chain into complex molecules. Please consult the product's Certificate of Analysis for specific data. This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21BrO

Molecular Weight

285.22 g/mol

IUPAC Name

3-(5-bromopentoxy)propylbenzene

InChI

InChI=1S/C14H21BrO/c15-11-5-2-6-12-16-13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2

InChI Key

FUNDMNSSDAJIPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOCCCCCBr

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 5 Bromopentyl Oxy Propyl Benzene

Reaction Pathways of the Terminal Bromine Atom

The terminal bromine atom is located on a primary carbon, which significantly influences the mechanisms of its reactions. As a good leaving group, the bromide ion can be displaced or eliminated through several pathways.

Nucleophilic substitution is a primary reaction pathway for the terminal bromine atom. The mechanism of this substitution, whether it is bimolecular (SN2) or unimolecular (SN1), is determined by several factors related to the substrate, nucleophile, solvent, and leaving group. brainkart.com

In the case of [3-[(5-Bromopentyl)oxy]propyl]benzene, the bromine is attached to a primary carbon. This structural feature strongly favors the SN2 mechanism. shaalaa.combyjus.com The SN2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.com This backside attack leads to an inversion of stereochemistry at the reaction center. The transition state is pentacoordinate and sterically crowded, which is why SN2 reactions are favored for primary and methyl halides and disfavored for tertiary halides. shaalaa.com

The SN1 reaction, in contrast, is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. byjus.com This mechanism is favored for tertiary alkyl halides because they can form stable tertiary carbocations. pharmaguideline.com Since a primary carbocation is highly unstable, the SN1 pathway is extremely unlikely for the 5-bromopentyl group of the title compound. libretexts.orgyoutube.com

Several key factors influence the selectivity between SN1 and SN2 pathways, as detailed in the table below.

FactorFavors SN1Favors SN2Application to this compound
Substrate Structure Tertiary > Secondary >> Primary pharmaguideline.comMethyl > Primary > Secondary >> Tertiary shaalaa.comThe substrate is a primary alkyl bromide, strongly favoring the SN2 pathway. lumenlearning.com
Nucleophile Weak nucleophiles (e.g., H₂O, ROH) quora.comStrong, highly concentrated nucleophiles (e.g., I⁻, RS⁻, N₃⁻) shaalaa.comThe choice of a strong nucleophile will promote the SN2 reaction.
Solvent Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate. brainkart.comquora.comPolar aprotic solvents (e.g., acetone, DMSO) do not solvate the nucleophile, increasing its reactivity. shaalaa.compharmaguideline.comUsing a polar aprotic solvent will favor the SN2 pathway.
Leaving Group A good leaving group is required. quora.comA good leaving group is required. pharmaguideline.comBromide (Br⁻) is a good leaving group, suitable for both mechanisms.

Elimination reactions, which result in the formation of an alkene, are often in competition with nucleophilic substitution reactions. lumenlearning.com The two main mechanisms for elimination are the unimolecular E1 reaction and the bimolecular E2 reaction. pharmaguideline.com

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. lumenlearning.com This pathway's rate is dependent on the concentration of both the substrate and the base. pharmaguideline.com Strong bases favor the E2 mechanism. libretexts.org

The E1 mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. masterorganicchemistry.com A weak base then removes a proton from an adjacent carbon to form the double bond. lumenlearning.com The rate of an E1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com Because it relies on a carbocation intermediate, the E1 pathway is favored for tertiary alkyl halides and is unlikely for primary alkyl halides like the one in [3-[(5-Bromopentyl)oxy)propyl]benzene. libretexts.orglibretexts.org

For this compound, the E2 pathway is the more probable elimination mechanism. lumenlearning.com However, SN2 reactions are generally more likely than E2 for primary alkyl halides unless a strong, sterically hindered base (such as potassium tert-butoxide) is used to favor elimination. lumenlearning.com

FeatureE1 ReactionE2 ReactionRelevance to this compound
Mechanism Two steps, via carbocation intermediate lumenlearning.comOne concerted step lumenlearning.comThe primary structure disfavors the carbocation needed for E1. E2 is the more likely pathway.
Rate Law Rate = k[Alkyl Halide] masterorganicchemistry.comRate = k[Alkyl Halide][Base] pharmaguideline.comThe reaction rate will depend on the base concentration if it follows the E2 mechanism.
Base Requirement Weak base is sufficient libretexts.orgStrong base required libretexts.orgA strong base is needed to promote elimination.
Substrate Tertiary > Secondary >> Primary libretexts.orgTertiary > Secondary > Primary libretexts.orgWhile E2 is possible, substitution (SN2) often dominates for primary substrates. lumenlearning.com
Solvent Good ionizing (polar protic) solvents favor E1. libretexts.orgSolvent polarity is less important but aprotic solvents can favor E2. libretexts.orgSolvent choice can be used to influence the reaction pathway.

The carbon-bromine bond can undergo homolytic cleavage when exposed to initiators like UV light or radical initiators (e.g., AIBN), leading to the formation of a bromine radical and a primary alkyl radical. libretexts.org This initiation step can trigger a radical chain reaction. libretexts.org

The propagation steps of such a reaction could involve the alkyl radical abstracting a hydrogen atom from another molecule or reacting with other species present in the reaction mixture. youtube.com For instance, in the presence of a suitable hydrogen donor, the alkyl radical can be converted to an alkane. Radical reactions involving alkyl bromides are fundamental to processes like certain polymerization reactions and the formation of organometallic reagents, such as Grignard reagents, where radical intermediates are believed to be involved in the reaction with magnesium metal. harvard.edu

Reactivity of the Aryl Ether Linkage

The aryl ether bond (Ar-O-R) in this compound is generally stable and unreactive compared to the alkyl bromide terminus. wikipedia.org Cleavage of this bond requires harsh conditions or specific catalytic methods. wikipedia.org

Acidic Conditions: The most common method for cleaving ethers is through the use of strong acids, particularly strong hydrohalic acids like HBr and HI. libretexts.orgnumberanalytics.com The mechanism begins with the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Following protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. For an alkyl aryl ether, the nucleophilic attack will always occur at the alkyl carbon, not the aromatic carbon. libretexts.orglibretexts.org This is because an SN2 attack on an sp²-hybridized aromatic carbon is difficult, and the formation of an unstable phenyl cation makes an SN1 pathway unfavorable. libretexts.org

Therefore, the cleavage of this compound with a strong acid like HBr would proceed via an SN2 mechanism. The bromide ion would attack the carbon of the propyl group that is bonded to the ether oxygen. This results in the formation of 3-propylphenol (B1220475) and 1,5-dibromopentane (B145557).

Neutral Conditions: Under neutral conditions, the cleavage of the aryl ether linkage is generally not feasible without a catalyst. wikipedia.org However, at very high temperatures, homolytic cleavage of the C-O bond can occur, leading to radical intermediates. researchgate.net This type of reaction is more relevant in specialized processes like pyrolysis or in lignin (B12514952) degradation studies, where aryl ether bonds are prevalent. researchgate.net

Modern organic synthesis has developed various catalytic methods to cleave or transform C-O ether bonds under milder conditions. These methods often employ transition metal catalysts. For example, palladium-catalyzed reductive cleavage (hydrogenolysis) can break the C-O bond. science.gov Other systems using metals like nickel or ruthenium have also been developed for the functionalization or cleavage of the C-O bond in aryl ethers. These catalytic approaches are synthetically valuable as they can offer higher selectivity and functional group tolerance compared to traditional acidic cleavage methods. For instance, catalytic methods have been developed for alkyl-aryl exchange reactions and other transformations of ethers. chemrxiv.org Another approach involves the catalytic Williamson ether synthesis at high temperatures, which can be used for the formation of alkyl aryl ethers. acs.orgresearchgate.net

Stability Considerations of the Ether Functional Group

The ether functional group in this compound, specifically an alkyl aryl ether, is generally characterized by its low reactivity, making ethers common choices as solvents for chemical reactions. libretexts.orgmasterorganicchemistry.com However, under specific and often harsh conditions, the C-O ether bond can be cleaved.

Acidic Cleavage: The most common reaction of ethers is cleavage under strong acidic conditions, typically with hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.compressbooks.pubwikipedia.org Hydrochloric acid (HCl) is generally not effective for ether cleavage. pressbooks.pubpearson.com The reaction mechanism is a nucleophilic substitution that can proceed via either an SN1 or SN2 pathway, depending on the structure of the groups attached to the ether oxygen. masterorganicchemistry.comwikipedia.org

The mechanism involves two main steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of the ether's oxygen atom by the strong acid. This is a rapid and reversible acid-base reaction that converts the alkoxy group into a good leaving group (a neutral alcohol molecule). masterorganicchemistry.comucalgary.ca

Nucleophilic Attack by Halide: The halide anion (Br⁻ or I⁻), which is a good nucleophile, then attacks one of the alpha-carbons. ucalgary.catransformationtutoring.com

For an alkyl aryl ether like this compound, the cleavage occurs at the alkyl-oxygen bond. This is because the aryl-oxygen bond has partial double bond character, making it stronger, and the sp²-hybridized carbon of the benzene (B151609) ring is resistant to nucleophilic attack. libretexts.org Consequently, the products of acidic cleavage are always a phenol (B47542) and an alkyl halide. libretexts.orgucalgary.ca

The specific pathway (SN1 vs. SN2) for the cleavage of the alkyl portion depends on the structure of the alkyl group.

SN2 Mechanism: If the alkyl groups are primary or secondary, the reaction proceeds via an SN2 mechanism, where the halide attacks the less sterically hindered carbon. libretexts.orgpressbooks.pub

SN1 Mechanism: If one of the alkyl groups is tertiary, benzylic, or allylic, it can form a stable carbocation, and the cleavage will proceed through an SN1 mechanism. libretexts.orgpressbooks.pub

In the case of this compound, both alkyl chains attached to the ether oxygen are primary, suggesting that cleavage would proceed via an SN2 mechanism.

Basic and Oxidative Stability: Ethers are generally stable under basic conditions. wikipedia.org However, oxidative cleavage can occur. For instance, the oxidation of diethyl ether initiated by hydroxyl radicals proceeds via H-atom abstraction from the carbon atoms adjacent to the ether oxygen. rsc.org The resulting 1-ethoxy ethoxy radical can then undergo further reactions, including decomposition via C-O bond cleavage, although this is often a less favorable pathway compared to other reactions like H-atom or alkyl group elimination. rsc.org

Aromatic Ring Functionalization and Transformations

The benzene ring of this compound can undergo electrophilic aromatic substitution, a characteristic reaction of aromatic compounds. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution) of this reaction are significantly influenced by the substituent already present on the ring. vanderbilt.edustudysmarter.co.uk

In this molecule, the benzene ring is substituted with a propyl group (as part of the 3-(propyloxy)pentyl-5-bromo chain). Alkyl groups are classified as activating, ortho-, para-directing substituents. openstax.orgwikipedia.orglibretexts.org

Activating Nature: Alkyl groups are electron-donating through an inductive effect. openstax.orgwikipedia.org The sp³-hybridized carbon of the alkyl group is less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a donation of electron density into the ring. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. vanderbilt.edulibretexts.org This electron donation also stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during the reaction, lowering the activation energy. libretexts.org

Directing Effect: The propyl group directs incoming electrophiles to the ortho and para positions. This can be explained by examining the stability of the carbocation intermediates formed upon attack at the ortho, meta, and para positions. openstax.orglibretexts.org For ortho and para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the alkyl group. This tertiary carbocation is particularly stabilized by the electron-donating inductive effect of the alkyl group. openstax.orglibretexts.org In contrast, for meta attack, the positive charge is never located on this carbon, resulting in a less stable intermediate. openstax.org Therefore, the transition states leading to the ortho and para products are lower in energy, and these products are formed faster. libretexts.org

The table below summarizes the expected outcomes of electrophilic aromatic substitution on the propylbenzene (B89791) moiety.

Type of SubstitutionReagentsMajor Products
Nitration HNO₃, H₂SO₄ortho- and para-nitro derivatives
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃ortho- and para-halo derivatives
Sulfonation Fuming H₂SO₄ortho- and para-sulfonic acid derivatives
Friedel-Crafts Alkylation R-Cl, AlCl₃ortho- and para-alkyl derivatives (subject to polyalkylation and carbocation rearrangement)
Friedel-Crafts Acylation RCOCl, AlCl₃ortho- and para-acyl derivatives

This is an interactive data table. You can sort and filter the data.

Generally, the para product is favored over the ortho product due to reduced steric hindrance. libretexts.org

Modern synthetic chemistry offers powerful methods for the functionalization of aromatic rings beyond classical electrophilic substitution. These include organocatalytic and transition metal-catalyzed reactions, particularly those involving C-H bond activation.

Transition Metal-Catalyzed C-H Functionalization: This strategy allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering high efficiency and atom economy. rsc.orgresearchgate.net These reactions often employ catalysts based on metals like palladium, rhodium, iridium, or ruthenium. researchgate.net

A common approach involves the use of a directing group, which is a functional group on the substrate that coordinates to the metal center and positions it in close proximity to a specific C-H bond, typically at the ortho position. rsc.orgyoutube.com This leads to the formation of a metallacyclic intermediate, enabling regioselective functionalization. youtube.comnih.gov While the ether oxygen in this compound could potentially act as a weak directing group, more effective directing groups are often required for high efficiency and selectivity. researchgate.net

These methods can be used for a variety of transformations, including:

Arylation: Introducing a new aryl group.

Alkylation: Introducing an alkyl group.

Olefination: Introducing an alkene group. nih.gov

The mechanisms can be broadly categorized as inner-sphere, involving the formation of an organometallic intermediate, or outer-sphere, which may involve radical or concerted pathways. youtube.com

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, avoiding the use of metals. bohrium.com N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that can facilitate a range of reactions, including the functionalization of arenes. bohrium.comresearchgate.net By generating various reactive intermediates, NHCs can interact with aromatic compounds to disrupt their aromaticity and enable functionalization. researchgate.net Recent advancements have even demonstrated the use of organocatalysis for the direct functionalization of inert C(sp³)-H bonds through radical-mediated processes, highlighting the expanding scope of these methods.

Dearomatization reactions are powerful tools for converting flat, aromatic compounds into complex, three-dimensional molecules rich in sp³-hybridized centers. nih.govresearchgate.net This transformation is synthetically valuable as it allows for the rapid construction of molecular complexity from readily available aromatic starting materials. nih.gov However, the dearomatization of stable benzene derivatives is challenging due to their high resonance stabilization energy. jlu.edu.cn

Several strategies have been developed to overcome this challenge:

Photocatalytic Dearomatization: The use of visible light in combination with a photocatalyst can promote dearomatization under mild conditions. nih.govjlu.edu.cn Upon irradiation, highly active intermediates can be formed that have sufficient energy to overcome the aromatic stability. jlu.edu.cn These reactions can proceed through various mechanisms, including photoinduced single-electron-transfer (SET) or energy transfer (EnT) pathways, leading to cycloadditions or other functionalizations that break the aromaticity. researchgate.net For example, photocatalytic systems have been developed for the dearomative hydroarylation of benzene derivatives to produce complex spirocyclic cyclohexadienes. acs.org

Transition Metal-Catalyzed Dearomatization: Transition metals can also catalyze dearomatization reactions. For instance, iridium-catalyzed asymmetric intramolecular allylic dearomatization of benzene derivatives has been developed to produce spirocyclohexadiene compounds with high enantioselectivity. dntb.gov.uanih.gov

Organocatalytic Dearomatization: Organocatalysis, particularly with N-heterocyclic carbenes (NHCs), has emerged as a strategy for dearomatization. bohrium.comresearchgate.net These catalysts can activate substrates to participate in reactions that disrupt the aromatic system. Organophotocatalysis combines these approaches, using light to generate radical species that can engage in dearomative C-C bond formation to create spirocyclic lactams, for example. thieme-connect.com

These strategies could potentially be applied to this compound to convert the planar aromatic ring into more complex, saturated cyclic structures.

Advanced Mechanistic Studies and Computational Elucidation of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. researchgate.net These studies can calculate the energies of reactants, intermediates, transition states, and products, offering deep insights into reaction pathways, kinetics, and selectivity.

Mechanisms of Ether Cleavage: Computational studies have been employed to investigate the mechanisms of ether cleavage.

Acid-Catalyzed Cleavage: DFT calculations have been used to probe the reaction mechanism of BBr₃-assisted ether cleavage. These studies have revealed that while secondary and tertiary alkyl ethers are cleaved through a commonly accepted intramolecular bromide transfer, other ethers, including primary alkyl ethers, may react through a novel bimolecular pathway involving two ether–BBr₃ adducts. researchgate.net Similar studies on HCl-catalyzed decomposition of ethers have analyzed the reaction mechanism through intrinsic reaction coordinate (IRC) calculations, revealing a concerted but asynchronous process involving proton transfer and C-O bond cleavage. researchgate.net

Base-Catalyzed Cleavage: DFT studies on the base-catalyzed cleavage of β-O-4 ether linkages, which are relevant to lignin chemistry, show that the reaction can proceed via a 6-membered transition state involving the base's cation, the hydroxide (B78521) ion, and the α-carbon. nih.gov

Electrophilic Aromatic Substitution: The regioselectivity of electrophilic aromatic substitution has been extensively studied using computational methods.

DFT Calculations: Static DFT calculations on the bromination of substituted benzenes have shown that the reaction preferentially occurs through an addition-elimination mechanism without the formation of a stable, charged Wheland intermediate under certain conditions. rsc.org These studies confirm the ortho/para directing effect of electron-donating groups like methoxy, ascribing it to a combination of strong electron delocalization and attractive non-covalent interactions. rsc.org

Molecular Electron Density Theory (MEDT): This theoretical framework has been used to analyze the origin of regioselectivity in deactivated benzene derivatives. Studies on the nitration of benzenesulfonic acid show that the meta selectivity arises from a combination of the slight polarization of the ring's electron density and weak steric repulsions in the ortho transition state, rather than solely from the stability of resonance structures. rsc.org

These computational approaches could be applied to this compound to precisely model its reactivity, predict the regioselectivity of its functionalization, and elucidate the detailed electronic and steric factors governing its reaction pathways.

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Further Functionalization via the Bromine Atom

The presence of a terminal bromine atom on the pentyl chain is the key to the utility of [3-[(5-Bromopentyl)oxy]propyl]benzene as a versatile synthetic intermediate. This bromine atom acts as a leaving group in a variety of nucleophilic substitution reactions and is also amenable to the formation of organometallic reagents.

Alkylation and Arylation Reactions

The carbon-bromine bond in this compound is susceptible to nucleophilic attack, enabling the straightforward introduction of new carbon-carbon bonds. This is typically achieved through reactions with carbanions or other carbon-based nucleophiles.

Alkylation reactions can be performed using organocuprates (Gilman reagents) or by reacting with enolates derived from carbonyl compounds. For instance, the reaction with a lithium dialkylcuprate would lead to the substitution of the bromine atom with an alkyl group, thus extending the carbon chain.

Arylation, the introduction of an aromatic ring, can be accomplished through cross-coupling reactions. While direct nucleophilic aromatic substitution on an unactivated aryl halide by the bromoalkane is not feasible, the bromine atom allows for its conversion into a nucleophile (as an organometallic reagent, see section 4.1.2) that can then react with an aryl halide in the presence of a suitable catalyst.

Formation of Organometallic Reagents for Cross-Coupling

A significant application of this compound is its conversion into organometallic reagents, such as Grignard or organolithium reagents. These reagents are powerful nucleophiles and are extensively used in carbon-carbon bond-forming reactions, particularly in metal-catalyzed cross-coupling reactions.

The Grignard reagent can be prepared by reacting this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organomagnesium bromide can then be used in a variety of cross-coupling reactions, such as the Suzuki, Negishi, or Kumada couplings, to form bonds with aryl, vinyl, or other alkyl groups. For example, a palladium-catalyzed Suzuki coupling with an aryl boronic acid would yield a product where the bromopentyl group is connected to an aromatic ring.

Similarly, an organolithium reagent can be formed by treating this compound with lithium metal. Organolithium reagents are generally more reactive than their Grignard counterparts and can participate in a similar range of cross-coupling reactions.

Reagent TypePreparation MethodTypical Cross-Coupling Reactions
Grignard ReagentReaction with Magnesium (Mg)Suzuki, Negishi, Kumada, Hiyama, Stille
Organolithium ReagentReaction with Lithium (Li)Stille, Negishi

Introduction of Nitrogen, Sulfur, and Oxygen Heteroatoms

The bromine atom in this compound is an excellent electrophilic site for the introduction of various heteroatoms through nucleophilic substitution reactions (SN2).

Nitrogen Heteroatoms: Primary and secondary amines, as well as ammonia, can act as nitrogen nucleophiles to displace the bromide and form the corresponding substituted amines. The reaction with sodium azide (B81097) (NaN₃) is a particularly useful method for introducing a nitrogen atom, as the resulting alkyl azide can be readily reduced to a primary amine or used in "click chemistry" reactions like the Huisgen cycloaddition.

Sulfur Heteroatoms: Thiols and their conjugate bases (thiolates) are potent nucleophiles that readily react with this compound to form thioethers (sulfides). For instance, reaction with sodium thiomethoxide would yield the corresponding methyl thioether. Similarly, sodium sulfide (B99878) (Na₂S) can be used to synthesize the corresponding dithioether.

Oxygen Heteroatoms: Alkoxides and phenoxides can serve as oxygen nucleophiles to displace the bromide, leading to the formation of ethers. This classic reaction, known as the Williamson ether synthesis, can be used to couple the this compound moiety to another molecule containing a hydroxyl group. masterorganicchemistry.comlibretexts.orgyoutube.com For example, reacting it with sodium ethoxide would produce the corresponding ethyl ether.

Role in the Synthesis of Complex Organic Molecules

The ability to undergo a wide range of functionalization reactions makes this compound a valuable intermediate in the multi-step synthesis of more complex and biologically relevant molecules.

Intermediates in Natural Product and Pheromone Synthesis

While direct utilization of this compound in a published total synthesis of a natural product or pheromone is not prominently documented, its structural motifs are found in several such molecules. Its bifunctional nature allows it to act as a versatile linker or to introduce a specific side chain.

Many insect pheromones, particularly those of the Lepidoptera order, are long-chain unsaturated alcohols, acetates, or aldehydes. nih.gov The synthesis of these compounds often involves the coupling of smaller fragments. A building block like this compound, after conversion to an organometallic reagent, could be coupled with another fragment to construct the carbon skeleton of a pheromone. The phenylpropyl ether group could either be a part of the final target structure or serve as a protecting group for a hydroxyl function that is revealed later in the synthetic sequence.

Building Blocks for Functionalized Scaffolds and Chemical Probes

In medicinal chemistry and chemical biology, molecular scaffolds are core structures upon which various functional groups are appended to create libraries of compounds for biological screening. The rigid aromatic ring and the flexible, functionalizable side chain of this compound make it an attractive starting material for the synthesis of such scaffolds. nih.gov

Applications in PROTAC Linker Design and Related Bifunctional Molecules

The structure of this compound provides several key features that are advantageous for a PROTAC linker. The combination of a flexible alkyl chain and a semi-rigid phenylpropyl group allows for precise control over the distance and spatial orientation between the two ligands. explorationpub.com The ether linkage enhances hydrophilicity, which can improve solubility, a common challenge in PROTAC development. explorationpub.com The terminal bromine atom serves as a versatile chemical handle, enabling covalent attachment to either the POI-binding ligand or the E3 ligase ligand through well-established nucleophilic substitution reactions.

Researchers have demonstrated that linker composition significantly impacts PROTAC potency. nih.gov For instance, the replacement of purely aliphatic chains with structures incorporating ether linkages or aromatic rings can modulate the molecule's conformational flexibility and pre-organize it for optimal ternary complex formation. explorationpub.comnih.gov The propylbenzene (B89791) moiety in this compound can engage in favorable non-covalent interactions, such as π-π stacking, with amino acid residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex. explorationpub.com This strategic incorporation of specific functional groups within the linker is a key aspect of rational PROTAC design. nih.gov

Below is a table summarizing the potential contributions of this compound's structural features to PROTAC linker design.

Structural FeatureLength/Flexibility ContributionPhysicochemical PropertiesPotential Interactions
5-Bromopentyl Chain Provides a flexible spacer of approximately 7.5 Å, allowing for adjustment of the distance between the two ligands.The alkyl nature increases lipophilicity. The terminal bromine is a reactive site for conjugation.Contributes to van der Waals interactions.
Ether Linkage (-O-) Introduces a kink, influencing the linker's overall geometry.Increases hydrophilicity and potential for hydrogen bonding, improving solubility.Can act as a hydrogen bond acceptor.
Propylbenzene Group Adds a semi-rigid component, reducing conformational entropy upon binding.Increases hydrophobicity and can improve cell permeability.The benzene (B151609) ring can participate in π-π stacking or hydrophobic interactions.

Potential in Polymer Chemistry and Materials Science

The unique bifunctional nature of this compound, possessing a reactive alkyl bromide and a non-polar aromatic group, makes it a valuable building block in polymer chemistry and materials science.

Monomer for Functionalized Polymer Synthesis

This compound can serve as a functional monomer in various polymerization reactions. The terminal alkyl bromide is a suitable initiator or terminating agent in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This allows for the synthesis of polymers with well-defined molecular weights and low dispersity, where the [3-(propylbenzyloxy)pentyl] moiety is incorporated at the chain end.

Alternatively, it can be used in polycondensation reactions. For example, conversion of the bromide to an amine or alcohol would create an A-B type monomer that could be polymerized with appropriate comonomers to form polyesters or polyamides. The resulting polymers would feature the propylbenzene group regularly spaced along the polymer backbone, influencing the material's bulk properties such as thermal stability and solubility.

The table below outlines potential polymerization methods using this compound.

Polymerization MethodRole of CompoundResulting Polymer ArchitecturePotential Properties
Controlled Radical Polymerization (e.g., ATRP) InitiatorStar or block copolymers with the functional group at the core or chain end.Modified surface properties, self-assembly into micelles.
Polycondensation (after functional group conversion) A-B MonomerLinear polyesters, polyamides, or polyethers.Increased hydrophobicity, altered thermal properties (Tg, Tm).
Copolymerization ComonomerRandom or alternating copolymers. mdpi.comTunable properties based on the comonomer and incorporation ratio.

Precursor for Side-Chain Functionalization in Polymeric Architectures

One of the most direct applications of this compound is in the post-polymerization modification of existing polymers. Polymers containing nucleophilic groups (e.g., hydroxyls, amines, or carboxylates) can be functionalized by reacting them with this compound via nucleophilic substitution, effectively grafting the [3-(phenlypropyl)oxy]pentyl side chains onto the polymer backbone. rsc.org

This method allows for the precise control of the degree of functionalization by adjusting the reaction stoichiometry. Introducing the bulky, hydrophobic propylbenzene group as a side chain can dramatically alter the physical and chemical properties of the parent polymer. researchgate.net For instance, grafting these side chains onto a hydrophilic polymer like poly(vinyl alcohol) or poly(acrylic acid) would increase its hydrophobicity, lower its water solubility, and affect its thermal properties and solution viscosity. This approach is a powerful tool for tailoring the properties of commodity polymers for specific high-value applications. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry Applications

The propylbenzene moiety of this compound is an ideal "guest" for various "host" molecules in supramolecular chemistry. nih.gov The aromatic ring and alkyl chain provide a hydrophobic component that can be encapsulated within the non-polar cavity of macrocyclic hosts like cyclodextrins, calixarenes, or pillararenes. nih.gov This non-covalent host-guest interaction is driven by hydrophobic effects and van der Waals forces.

Such host-guest complexation can be used to create novel supramolecular assemblies. For example, if this compound is incorporated into a polymer chain, the addition of a macrocyclic host could lead to the formation of a polyrotaxane, where the host molecules are threaded onto the polymer backbone. These structures can exhibit unique properties, such as stimuli-responsiveness or self-healing capabilities.

Furthermore, the principles of supramolecular chemistry can be applied to materials like those based on benzene-1,3,5-tricarboxamides (BTAs), which self-assemble into well-ordered, one-dimensional fibrous structures through hydrogen bonding. rsc.orgnih.gov While not a BTA itself, the propylbenzene group of the title compound could interact with the hydrophobic domains of such supramolecular polymers, modifying their assembly or acting as a guest within their structure. tue.nl

The table below lists potential host molecules and the nature of their interaction with the propylbenzene guest.

Host Molecule TypeDriving Force for InteractionPotential Application
Cyclodextrins (e.g., β-CD, γ-CD) Hydrophobic effect, van der Waals forces. nih.govSolubilization in aqueous media, drug delivery vehicles, stimuli-responsive materials.
Calixarenes/Pillararenes π-π stacking, hydrophobic interactions.Molecular sensing, construction of supramolecular polymers.
Benzene-1,3,5-tricarboxamide (BTA) Assemblies Hydrophobic interactions with the alkyl periphery of BTA fibers. nih.govModification of hydrogel properties, templated synthesis.

Computational and Theoretical Investigations of 3 5 Bromopentyl Oxy Propyl Benzene and Analogues

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of a molecule's structure and electron distribution. For a flexible molecule such as [3-[(5-Bromopentyl)oxy]propyl]benzene, these calculations can map out its conformational preferences and predict its chemical behavior.

Conformational analysis using computational methods involves systematically rotating these bonds to map the potential energy surface. This process identifies local energy minima, corresponding to stable conformers, and the transition states that separate them. For the alkyl chains, staggered conformations (anti and gauche) are generally lower in energy than eclipsed conformations due to reduced steric hindrance. The relative stability of these conformers is influenced by weak intramolecular interactions.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory.

Conformer DescriptionKey Dihedral Angles (Hypothetical)Relative Energy (kcal/mol)
Global Minimum (All Anti)~180° for all C-C-C-C and C-C-O-C angles0.00
Gauche in Propyl ChainOne C-C-C-C angle at ~60°+0.95
Gauche at Ether LinkageOne C-C-O-C angle at ~60°+1.20
Gauche in Pentyl ChainOne C-C-C-C angle at ~60°+0.90

The distribution of electrons within a molecule governs its reactivity. Quantum chemical calculations can visualize and quantify this distribution through various means, including molecular electrostatic potential (MEP) maps and analysis of frontier molecular orbitals (HOMO and LUMO).

For this compound, the MEP map would show regions of high electron density (negative potential), indicating nucleophilic sites, and regions of low electron density (positive potential), indicating electrophilic sites. The ether oxygen atom would be a primary site of negative potential, making it a Lewis base and a site for protonation. The benzene (B151609) ring's π-system also represents a region of high electron density. researchgate.netresearchgate.net In contrast, the carbon atom bonded to the bromine (C-Br) would be relatively electron-deficient and thus an electrophilic center, susceptible to nucleophilic attack.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides further insight. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). In this molecule, the HOMO would likely be localized on the benzene ring and the ether oxygen. The LUMO would be expected to have a significant contribution from the σ* antibonding orbital of the C-Br bond, consistent with its role as the primary site for nucleophilic substitution. nih.gov

Table 2: Predicted Electronic Properties of this compound Hypothetical values from DFT calculations.

PropertyPredicted Value / Location
HOMO Energy-6.5 eV
LUMO Energy+0.8 eV
HOMO-LUMO Gap7.3 eV
Most Negative Atomic Charge (Mulliken)Ether Oxygen Atom
Most Positive Atomic Charge (Mulliken)Carbon bonded to Bromine

Mechanistic Modeling of Synthetic Transformations

The most common synthetic route to ethers like this compound is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. Computational modeling can elucidate the detailed mechanism, energetics, and kinetics of this transformation. researchgate.netrsc.org

In the synthesis of this compound, the reaction would likely involve the sodium salt of 3-phenyl-1-propanol reacting with 1,5-dibromopentane (B145557). The key step is the SN2 attack of the alkoxide on one of the bromine-bearing carbons of the dibromopentane.

Computational methods can locate the transition state (TS) for this SN2 reaction. The TS geometry is characterized by a five-coordinate carbon atom where the C-O bond is partially formed and the C-Br bond is partially broken. masterorganicchemistry.com The attacking oxygen, the central carbon, and the leaving bromine atom are typically arranged in a linear or near-linear fashion (backside attack). libretexts.org The reaction coordinate, which represents the lowest energy path from reactants to products via the transition state, can be determined using methods like Intrinsic Reaction Coordinate (IRC) calculations.

For the Williamson ether synthesis, the primary SN2 pathway is often in competition with an E2 elimination reaction, especially with secondary or sterically hindered alkyl halides. masterorganicchemistry.com Computational modeling can calculate the activation energy for the competing E2 pathway as well. In the case of this compound synthesis from a primary bromide, calculations would confirm that the SN2 pathway is significantly favored, with a much lower activation barrier than the E2 pathway. The choice of solvent also has a large impact on the reaction rates and energy barriers, a factor that can be modeled computationally. researchgate.netrsc.orgsemanticscholar.org

Table 3: Hypothetical Calculated Energetics for the Synthesis of this compound via Williamson Synthesis Calculated in a polar aprotic solvent model (e.g., DMSO).

Reaction PathwayActivation Energy (Ea) (kcal/mol)Reaction Enthalpy (ΔH) (kcal/mol)
SN2 (desired ether formation)20.5-25.0 (exothermic)
E2 (competing elimination)28.0-15.0 (exothermic)

Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models use computational descriptors to correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.govlibretexts.org For this compound and its analogues, such models could predict properties like boiling point, solubility, or potential biological interactions.

The descriptors used in these models can be derived from quantum chemical calculations and include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., logP). nih.gov By systematically modifying the structure—for instance, by changing the length of the alkyl chains, altering the halogen, or adding substituents to the benzene ring—a dataset can be generated to build a predictive QSAR/QSPR model.

For example, a QSPR model could show that the boiling point of analogues increases with the length of the alkyl chains due to increased van der Waals forces. A QSAR model might predict that the biological activity of a series of related ethers is correlated with a combination of hydrophobicity and the electrostatic potential around the ether oxygen, suggesting these features are critical for receptor binding. explorationpub.com

Table 4: Hypothetical Descriptors for QSAR/QSPR Analysis of Analogues

CompoundCalculated logPMolecular Polarizability (ų)HOMO Energy (eV)
[3-[(5-Bromopentyl)oxy]propyl]benzene4.830.1-6.5
[3-[(5-Chloropentyl)oxy]propyl]benzene4.729.5-6.7
[3-[(5-Bromobutyl)oxy]propyl]benzene4.328.0-6.5
[3-[(5-Bromopentyl)oxy]ethyl]benzene4.328.0-6.4

Environmental Chemistry and Degradation Pathways of Brominated Alkyl Aryl Ethers

Abiotic Degradation Mechanisms

Abiotic degradation involves the chemical transformation of a compound without the involvement of biological organisms. For brominated alkyl aryl ethers, the primary abiotic pathways are photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is a significant degradation route for many brominated aromatic compounds. The photolysis of brominated diphenyl ethers (PBDEs), which are structurally analogous to brominated alkyl aryl ethers, has been studied extensively and provides insight into the likely photolytic behavior of [3-[(5-Bromopentyl)oxy]propyl]benzene.

Research indicates that the rate of photolysis for brominated compounds often increases with the degree of bromination. nih.govacs.org The primary mechanism for the photolytic degradation of brominated aromatic compounds is reductive debromination. nih.govepa.gov This process involves the cleavage of a carbon-bromine (C-Br) bond, followed by the abstraction of a hydrogen atom from the solvent or another molecule to replace the bromine atom. nih.gov For this compound, this would result in the formation of [3-(pentyloxy)propyl]benzene and a bromide ion.

Table 1: Factors Influencing Photolytic Degradation of Brominated Ethers

Factor Influence on Degradation Rate Mechanism Reference
Degree of Bromination Rate generally increases with more bromine atoms Higher absorption of radiation nih.govacs.org
Solvent Hydrogen-donating solvents can increase the rate Provides a hydrogen atom to the aryl radical after C-Br bond cleavage nih.gov
Reactive Oxygen Species Can contribute to indirect photolysis Oxidation by species like ¹O₂ and •OH nih.gov
Light Intensity Rate increases with light intensity More energy available to initiate bond cleavage epa.gov

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage (C-O-C) is generally stable and resistant to hydrolysis under typical environmental pH and temperature conditions. wikipedia.org Cleavage of alkyl aryl ethers typically requires strong acids and high temperatures, conditions not found in most natural aquatic environments. ucalgary.ca

However, studies on the hydrolysis of aryl methyl ethers over zeolites in water have shown that the confinement of hydronium ions within pores can enhance their activity and facilitate ether hydrolysis. nih.govacs.org While these specific catalytic conditions are not widespread in the environment, they suggest that localized microenvironments with higher acidity could potentially facilitate slow hydrolysis. The reaction would involve the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water, ultimately yielding an alcohol and a phenol (B47542). For this compound, this would theoretically produce 3-phenyl-1-propanol and 5-bromo-1-pentanol. Given the stability of the ether bond, hydrolysis is generally considered a minor degradation pathway for alkyl aryl ethers in the environment compared to photolysis and biodegradation.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and their enzymes, is a critical pathway for the breakdown of many organic pollutants.

Numerous microorganisms have demonstrated the ability to degrade ether compounds. Bacteria, in particular, play a significant role in the cleavage of ether bonds. asm.org Strains of Rhodococcus, for example, have been isolated that can degrade a variety of alkyl and aralkyl ethers. asm.orgnih.gov

The microbial degradation of these compounds is often initiated by the oxidation of the carbon atom adjacent to the ether oxygen (the α-carbon). nih.gov This initial oxidation requires the presence of at least one unsubstituted α-methylene moiety. asm.orgnih.gov This reaction typically results in the formation of an unstable hemiacetal, which then spontaneously decomposes into an alcohol and a carbonyl compound. researchgate.net For this compound, microbial oxidation could occur at the carbon of the propyl group adjacent to the oxygen, leading to the formation of 3-phenylpropanal and 5-bromo-1-pentanol. Alternatively, oxidation could occur on the pentyl group, yielding 5-bromopentanal and 3-phenyl-1-propanol. These initial breakdown products can then be further metabolized by the microorganisms. nih.gov

Table 2: Microbial Genera Involved in Ether Degradation

Microbial Genus Type of Ether Degraded Initial Reaction Reference
Rhodococcus Alkyl ethers, Aralkyl ethers Oxidation at the α-carbon asm.orgnih.gov
Pseudomonas Diaryl ethers, Alkylbenzenes Dioxygenation, Side-chain oxidation nih.govresearchgate.net
Sphingobium Lignin-related β-aryl ethers Stereospecific ether bond cleavage researchgate.netosti.gov
Graphium (fungus) Diethyl ether, MTBE Co-oxidation via P450 enzyme asm.org

The cleavage of the ether bond is an enzymatic process. A variety of enzymes, including monooxygenases, dioxygenases, and β-etherases, are capable of catalyzing this reaction. researchgate.netosti.gov

Monooxygenases: Cytochrome P450 monooxygenases are a well-studied class of enzymes that can initiate ether cleavage. They catalyze the incorporation of one oxygen atom into the substrate, typically at a C-H bond on the α-carbon. researchgate.net This hydroxylation forms the unstable hemiacetal intermediate that subsequently breaks down. researchgate.net

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. In the degradation of diaryl ethers, initial 1,2-dioxygenation of the aromatic ring can lead to the formation of a hemiacetal, which then hydrolyzes to cleave the ether bond. researchgate.net

Glutathione S-transferases (GSTs): In some bacteria, such as Sphingobium sp. SYK-6, a class of enzymes known as glutathione-dependent β-etherases (a type of GST) are responsible for cleaving the β-aryl ether bonds found in lignin (B12514952). osti.gov This reaction proceeds via an SN2 mechanism, where the sulfhydryl group of glutathione attacks the β-carbon, displacing the aromatic ether as a leaving group (a phenol). osti.gov While this compound does not have a β-aryl ether structure, this demonstrates the diversity of enzymatic strategies for ether cleavage in nature.

The initial products of enzymatic cleavage, such as phenols and aldehydes, are generally more susceptible to further microbial degradation than the parent ether compound.

Considerations for Environmental Fate and Transport of Functionalized Ethers

The environmental fate and transport of a chemical describe its movement and distribution in the air, water, and soil. ny.govcdc.gov Several factors related to the chemical structure of functionalized ethers like this compound influence this behavior.

Volatility and Henry's Law Constant: Alkylbenzenes can be volatile, and volatilization from water to the atmosphere can be a significant transport process. ca.gov The Henry's Law constant, which relates a chemical's partial pressure in air to its concentration in water, is a key parameter for assessing this tendency. cdc.gov

Sorption to Soil and Sediment: Due to its likely hydrophobicity, this compound is expected to adsorb to organic carbon in soil and sediment. ny.gov This process, quantified by the soil adsorption coefficient (Koc), would retard its movement through the subsurface and reduce its bioavailability for microbial degradation. cdc.gov

Green Chemistry Principles in the Synthesis and Environmental Mitigation Strategies of this compound

The lifecycle of synthetic chemical compounds, from their creation to their ultimate fate in the environment, is a critical area of study in environmental and sustainable chemistry. Brominated alkyl aryl ethers, a class that includes this compound, are characterized by a structure containing an aromatic ring, an ether linkage, an alkyl chain, and a bromine atom. Understanding the application of green chemistry principles to their synthesis is paramount for minimizing environmental impact. Equally important are the strategies for mitigating environmental contamination, which are informed by the compound's behavior and degradation pathways in various environmental matrices.

Green Chemistry in the Synthesis of Alkyl Aryl Ethers

The synthesis of alkyl aryl ethers has traditionally been dominated by methods like the Williamson ether synthesis. While effective, these methods often rely on harsh conditions, stoichiometric amounts of strong bases, and polar aprotic solvents that are environmentally problematic. Green chemistry offers a framework for developing more sustainable synthetic routes by focusing on principles such as waste prevention, atom economy, the use of safer solvents, and catalysis. royalsocietypublishing.orgpnas.org

Table 1: Comparison of Synthetic Methodologies for Alkyl Aryl Ethers
ParameterTraditional Williamson SynthesisGreen Catalytic Synthesis
CatalystNone (stoichiometric base)Catalytic amounts of transition metals (e.g., Cu) or metal-free reagents. organic-chemistry.org
SolventPolar aprotic solvents (e.g., DMF, Acetone). plos.orgnih.govGreener alternatives, including water. organic-chemistry.org
ConditionsOften requires high temperatures and strong bases (e.g., NaH).Milder reaction temperatures and conditions. organic-chemistry.org
Waste GenerationHigher, due to stoichiometric reagents and solvent use.Lower, aligning with principles of waste prevention and atom economy. pnas.org
Environmental ImpactHigher, due to hazardous solvents and reagents.Reduced, due to the use of safer materials and more efficient processes.

Environmental Chemistry and Degradation Pathways

Once released into the environment, brominated alkyl aryl ethers are subject to several degradation processes. Their environmental fate is largely governed by their physicochemical properties, such as lipophilicity, which suggests a potential to sorb onto sediments or bioaccumulate in fatty tissues, similar to other persistent brominated compounds like polybrominated diphenyl ethers (PBDEs). nih.gov The degradation of this compound would likely proceed through the breakdown of its distinct structural components: the carbon-bromine bond, the ether linkage, and the propylbenzene (B89791) group.

Photodegradation: Photodegradation is a significant transformation pathway for many brominated organic compounds present in aquatic systems or on surfaces exposed to sunlight. mdpi.com The primary mechanism for compounds containing aryl-bromine or alkyl-bromine bonds is reductive debromination, where the carbon-bromine bond is cleaved. researchgate.netepa.gov This process typically follows pseudo-first-order kinetics and can lead to the formation of less-brominated, and sometimes more mobile or toxic, daughter products. nih.govresearchgate.net The rate of photodegradation is influenced by the solvent matrix, the presence of humic substances, and the number and position of bromine atoms. researchgate.net

Biodegradation: Microbial action is a crucial pathway for the ultimate mineralization of organic pollutants. The biodegradation of a molecule like this compound would involve multiple enzymatic attacks.

Propylbenzene Moiety: Bacteria, particularly strains of Pseudomonas, are known to degrade propylbenzene. nih.gov Degradation can be initiated by oxidation of the propyl side chain to form compounds like beta-phenylpropionic acid and benzoic acid, or by dioxygenase attack on the aromatic ring to form catecholic intermediates, which subsequently undergo ring fission. nih.govresearchgate.net Anaerobic degradation under iron-reducing conditions has also been observed, leading to the formation of propylphenols. nih.gov

Ether Bond Cleavage: The cleavage of the alkyl-aryl ether bond is a critical step. While chemically stable, this bond can be cleaved by certain microorganisms. Under strongly acidic conditions, chemical cleavage can also occur, yielding a phenol and an alkyl halide. ucalgary.ca

Dehalogenation: The carbon-bromine bond is a target for microbial enzymes known as dehalogenases. mdpi.com Aerobic and anaerobic bacteria have demonstrated the ability to cleave carbon-halogen bonds, which is a key detoxification step in the bioremediation of halogenated pollutants. mdpi.comresearchgate.net

Table 2: Potential Degradation Pathways for this compound
PathwayMechanismPotential ProductsReference
PhotodegradationReductive debromination via UV light exposure.[3-(Pentoxy)propyl]benzene, Bromide ions. researchgate.netnih.gov
Biodegradation (Aerobic)Oxidation of the propyl side chain and aromatic ring.Phenylpropionic acid, Benzoic acid, Catechols. nih.gov
Enzymatic dehalogenation.[3-(5-Hydroxypentoxy)propyl]benzene. mdpi.com
Biodegradation (Anaerobic)Oxidation under iron-reducing conditions.Propylphenols. nih.gov
Chemical CleavageAcid-catalyzed hydrolysis of the ether bond.3-Propylphenol (B1220475), 5-Bromo-1-pentanol. ucalgary.ca

Environmental Mitigation Strategies

In cases of environmental contamination, several strategies can be employed to remove or detoxify brominated alkyl aryl ethers. The choice of strategy depends on the concentration of the pollutant, the environmental matrix (soil, water), and site-specific conditions.

Bioremediation: Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. nih.gov For sites contaminated with brominated compounds, bioaugmentation (introducing specific degrading microbes) or biostimulation (adding nutrients to encourage native microbial populations) can be effective. nih.gov Microbial consortia have proven to be particularly robust, as different strains can work synergistically to degrade complex mixtures of contaminants. mdpi.comresearchgate.net The complete degradation of halogenated organic compounds often relies on the enzymatic process of dehalogenation. mdpi.com

Advanced Oxidation Processes (AOPs): AOPs are chemical treatment processes that generate highly reactive species, primarily the hydroxyl radical (•OH), to oxidize and destroy recalcitrant organic pollutants. researchgate.net These processes include ozonation (O₃), O₃/H₂O₂, and UV/H₂O₂. AOPs can be highly effective; however, a significant complication arises when treating water containing bromide, which can be released from the degradation of the parent compound. The hydroxyl radicals can oxidize bromide ions (Br⁻) to form hypobromous acid (HOBr), which can then lead to the formation of regulated and potentially carcinogenic brominated disinfection byproducts (Br-DBPs), such as bromoform and, more concerningly, bromate (BrO₃⁻). epfl.chacs.orgresearchgate.netnih.gov Therefore, the application of AOPs for brominated pollutants requires careful management to avoid the formation of these hazardous secondary pollutants. researchgate.net

Table 3: Summary of Environmental Mitigation Strategies
StrategyDescriptionAdvantagesLimitations
BioremediationUse of microorganisms to degrade contaminants. nih.govCost-effective, sustainable, potential for complete mineralization. nih.govSlow process, sensitive to environmental conditions, bioavailability of pollutant can be low.
Advanced Oxidation Processes (AOPs)Chemical oxidation using highly reactive radicals (e.g., •OH). researchgate.netRapid degradation of a wide range of organic compounds.High operational cost, potential formation of harmful brominated disinfection byproducts (e.g., bromate). epfl.chresearchgate.net

Q & A

Basic: What are the standard synthetic routes for [3-[(5-Bromopentyl)oxy]propyl]benzene, and how are intermediates characterized?

Answer:
The synthesis typically involves sequential alkylation and bromination steps. For example:

Alkylation : Reacting benzene derivatives (e.g., benzyl alcohol) with 5-bromopentyl bromide under phase-transfer conditions to form the ether linkage.

Purification : Intermediate products (e.g., 3-[(pentyloxy)propyl]benzene) are purified via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Characterization :

  • NMR spectroscopy (1H, 13C, DEPT-135) confirms proton/carbon environments and ether bond formation.
  • Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ peak at m/z 323.1).
  • FTIR identifies C-O-C (1100–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Advanced: How can reaction conditions be optimized to mitigate steric hindrance during nucleophilic substitutions involving this compound?

Answer:
The long bromopentyl chain introduces steric challenges. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.
  • Catalysis : Crown ethers or tetrabutylammonium salts improve reaction rates by complexing counterions.
  • Temperature control : Elevated temperatures (60–80°C) reduce viscosity and enhance molecular mobility.
  • Kinetic monitoring : In situ FTIR or GC-MS tracks intermediate conversion to adjust reagent stoichiometry .

Basic: What spectroscopic and chromatographic methods are critical for validating the purity of this compound?

Answer:

  • HPLC-DAD : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities at 254 nm.
  • GC-MS : Quantifies residual solvents (e.g., ethyl acetate) and confirms molecular ion peaks.
  • Elemental analysis : Validates %C, %H, and %Br (theoretical: C 55.4%, H 6.6%, Br 24.7%).
  • Melting point : Consistency with literature values (e.g., analogues in show mp 73–74°C) .

Advanced: How does the electron-donating ether group influence electrophilic aromatic substitution (EAS) in this compound?

Answer:
The ether’s oxygen activates the benzene ring via resonance (+R effect), directing EAS to the para position relative to the substituent. Competitive effects from the bromopentyl chain (electron-withdrawing inductive effect) may reduce activation. Methodological approaches :

  • Hammett analysis : Compare reaction rates with nitrobenzene derivatives (σ values quantify substituent effects).
  • Computational modeling : DFT calculations (e.g., Gaussian 16) map electrostatic potential surfaces to predict regioselectivity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated intermediates.
  • Light sensitivity : Store in amber glassware if photolabile (analogues in degrade under UV light).
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

Answer:

  • DFT calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., Pd-catalyzed reactions with arylboronic acids). Parameters include bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular docking : Predict binding affinities with catalytic palladium complexes to design ligands that enhance regioselectivity.
  • Solvent effects : COSMO-RS simulations model solvation free energies to optimize reaction media .

Basic: What are common side reactions observed during the synthesis of this compound, and how are they minimized?

Answer:

  • Elimination : Competing dehydrohalogenation forms alkenes. Mitigation: Use mild bases (K₂CO₃ instead of NaOH).
  • Over-alkylation : Excess alkylating agent leads to di-substituted products. Mitigation: Stepwise addition and stoichiometric control.
  • Oxidation : Ethers may degrade under acidic conditions. Mitigation: Conduct reactions under inert atmospheres (N₂/Ar) .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of bromine displacement in this compound?

Answer:

  • Deuterium labeling : Replace β-hydrogens with deuterium to measure primary/secondary KIEs. A large primary KIE (k_H/k_D > 2) supports an SN2 mechanism.
  • Competition experiments : Compare rates of bromide vs. iodide substitution to assess nucleophile sensitivity.
  • Eyring analysis : Plot ln(k/T) vs. 1/T to determine activation parameters (ΔH‡, ΔS‡) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.